molecular formula C11H11NO6 B326400 1-{4-nitrophenyl} 4-methyl succinate

1-{4-nitrophenyl} 4-methyl succinate

Cat. No.: B326400
M. Wt: 253.21 g/mol
InChI Key: IZRPDUVCUBCZRR-UHFFFAOYSA-N
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Description

1-{4-nitrophenyl} 4-methyl succinate, also known as methyl 4-(4-nitrophenyl)butanoate, is an organic compound with the molecular formula C11H13NO4. It is a derivative of butanedioic acid and contains a nitrophenyl group.

Properties

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

1-O-methyl 4-O-(4-nitrophenyl) butanedioate

InChI

InChI=1S/C11H11NO6/c1-17-10(13)6-7-11(14)18-9-4-2-8(3-5-9)12(15)16/h2-5H,6-7H2,1H3

InChI Key

IZRPDUVCUBCZRR-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)CCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Static Mixer and Supergravity Reactor Method

  • Procedure : Succinic anhydride reacts with methanol in a static mixer at 70–160°C under 0.2–2 MPa pressure, followed by steam-assisted separation in a supergravity reactor (300–600 rpm).

  • Yield : 82–93.6%.

  • Key Advantages :

    • Avoids complex purification steps (e.g., recrystallization).

    • Scalable for industrial production due to continuous flow processing.

Reflux in Methanol

  • Procedure : Succinic anhydride is refluxed with methanol (1:1.2 molar ratio) for 25–45 minutes, followed by vacuum distillation to remove excess methanol.

  • Yield : 93.6%.

  • Purity : 99.3% after refrigerated separation.

Activation of Mono-Methyl Succinate for 4-Nitrophenyl Esterification

The free carboxylic acid group in mono-methyl succinate must be activated to facilitate reaction with 4-nitrophenol. Three activation strategies are prevalent:

Acid Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conditions :

    • SOCl₂ (2 equiv) in anhydrous dichloromethane (DCM) at 0°C → room temperature.

    • Catalytic DMF (1 drop) accelerates chloride formation.

  • Intermediate : Methyl succinyl chloride.

Coupling Agents

  • EDCI/HOBt System :

    • Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM or THF.

    • Yields 75–85% for analogous nitroaryl esters.

  • DCC/DMAP System :

    • Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in THF.

    • Requires stoichiometric base to neutralize byproducts.

Mixed Carbonate Activation

  • 4-Nitrophenyl Chloroformate :

    • Reacts with mono-methyl succinate in pyridine/DCM to form active carbonate intermediates.

    • Limited applicability due to competing side reactions.

Esterification with 4-Nitrophenol

The activated intermediate reacts with 4-nitrophenol under controlled conditions:

Acid Chloride Route

  • Procedure :

    • Methyl succinyl chloride (1 equiv) + 4-nitrophenol (1.2 equiv) in pyridine/DCM at 0°C → room temperature.

    • Quenching with NaHCO₃, followed by extraction and column chromatography.

  • Yield : 70–78% (extrapolated from similar esters).

  • Purity : >98% by HPLC.

Coupling Agent-Mediated Esterification

  • EDCI/HOBt Protocol :

    • Mono-methyl succinate (1 equiv), 4-nitrophenol (1.1 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv) in DCM.

    • Stirred at 25°C for 12–24 hours.

  • Yield : 80–85%.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Acid Chloride + 4-NP70–78%4–6 hHigh purity, minimal byproductsRequires hazardous SOCl₂
EDCI/HOBt Coupling80–85%12–24 hMild conditions, no gas evolutionCostly reagents, longer reaction time
Supergravity Reactor82%2–5 hScalable, continuous processSpecialized equipment required

Optimization and Challenges

Solvent Selection

  • Polar Aprotic Solvents : DCM, THF, or DMF enhance 4-nitrophenol solubility and reaction kinetics.

  • Base Compatibility : Pyridine or triethylamine neutralizes HCl in acid chloride route.

Side Reactions

  • Di-Ester Formation : Excess 4-nitrophenol or prolonged reaction times lead to diester byproducts.

  • Mitigation : Stoichiometric control (1:1.1 molar ratio) and monitoring via TLC/HPLC.

Purification

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 → 1:1) gradients.

  • Recrystallization : Ethanol/water mixtures yield crystalline product.

Emerging Techniques

Enzymatic Esterification

  • Lipase Catalysts : Candida antarctica lipase B (CAL-B) in TBME/tert-butanol enables selective esterification at 30–40°C.

  • Yield : 60–65% (preliminary data).

Flow Chemistry

  • Microreactor Systems : Combined mono-esterification and coupling in continuous flow reduce reaction time to <1 hour .

Chemical Reactions Analysis

Types of Reactions

1-{4-nitrophenyl} 4-methyl succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{4-nitrophenyl} 4-methyl succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-nitrophenyl butanedioate in catalytic reactions involves the interaction of the nitro group with the catalyst. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The ester group may also participate in nucleophilic substitution reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)butanoate
  • Methyl 4-(4-chlorophenyl)butanoate
  • Methyl 4-(4-methoxyphenyl)butanoate

Uniqueness

1-{4-nitrophenyl} 4-methyl succinate is unique due to the presence of the nitro group, which imparts distinct reactivity compared to other similar compounds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. This makes it a versatile intermediate in organic synthesis .

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 1-(4-nitrophenyl) 4-methyl succinate, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves esterification between 4-nitrophenol and methyl succinyl chloride. Methods like Steglich esterification (using DCC/DMAP) or acid-catalyzed esterification are common. Optimization includes controlling reaction temperature (e.g., 0–25°C), solvent selection (e.g., anhydrous THF or DCM), and stoichiometric ratios to minimize side products like hydrolysis intermediates. Purity is validated via HPLC and NMR .

Q. How can researchers confirm the structural integrity and purity of 1-(4-nitrophenyl) 4-methyl succinate?

  • Answer : Key techniques include:

  • NMR : To verify ester linkage (δ ~4.2 ppm for methylene protons adjacent to the ester group) and aromatic protons (δ ~8.2 ppm for nitrophenyl) .
  • IR : Peaks at ~1740 cm⁻¹ (C=O stretch of ester) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • HPLC : Reverse-phase C18 columns with UV detection at 280–320 nm to assess purity (>98%) .

Q. What are the primary applications of 1-(4-nitrophenyl) 4-methyl succinate in biochemical assays?

  • Answer : It serves as a chromogenic substrate in enzyme assays. For example, in platelet-activating factor acetylhydrolase (PAF-AH) assays, hydrolysis releases 4-nitrophenol, detectable at 405 nm. This enables kinetic studies (e.g., Vmax, Km) using spectrophotometry .

Advanced Research Questions

Q. How does 1-(4-nitrophenyl) 4-methyl succinate perform in enzyme kinetics studies, and what challenges arise in data interpretation?

  • Answer : The compound’s hydrolysis generates a quantifiable signal (4-nitrophenol), allowing real-time monitoring of enzyme activity. Challenges include:

  • Substrate inhibition : At high concentrations, aggregation or non-specific binding may reduce apparent activity.
  • pH sensitivity : The nitrophenol’s pKa (~7.2) requires buffered conditions (e.g., Tris-HCl, pH 7.4) to stabilize absorbance readings.
  • Data normalization : Activity (IU/L) must account for enzyme concentration and reaction time .

Q. What computational strategies can predict the reactivity of 1-(4-nitrophenyl) 4-methyl succinate in novel enzymatic systems?

  • Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to target enzymes. For example, nitrophenyl groups often interact with hydrophobic pockets, while the succinate moiety may form hydrogen bonds with catalytic residues. Validation requires correlating docking scores (e.g., ΔG < -7 kcal/mol) with experimental Km values .

Q. How can structural modifications of the succinate moiety enhance substrate specificity for targeted enzymes?

  • Answer : Modifications include:

  • Branching : Introducing methyl groups (as in 4-methyl succinate) increases steric hindrance, potentially reducing off-target hydrolysis.
  • Electron-withdrawing groups : Fluorine substitution on the succinate backbone alters electron density, affecting enzyme active-site interactions.
    Experimental validation involves synthesizing analogs and comparing kinetic parameters (kcat/Km) .

Q. What crystallographic techniques are suitable for resolving the structure of 1-(4-nitrophenyl) 4-methyl succinate-enzyme complexes?

  • Answer : X-ray crystallography using SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) is standard. Challenges include:

  • Crystal twinning : Mitigated by optimizing crystallization conditions (e.g., PEG-based precipitants).
  • Radiation sensitivity : Cryocooling (100 K) minimizes radiation damage.
    High-resolution data (<1.5 Å) are critical for resolving nitrophenyl group orientation .

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